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Compound of Interest

1-(Bromomethyl)-2-
Compound Name:
methoxybenzene

Cat. No.: B1585010

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Bromomethyl)-2-methoxybenzene (also known as 2-methoxybenzyl bromide)
is a vital reagent in organic synthesis, serving as a key building block for introducing the 2-
methoxybenzyl moiety into a range of molecular architectures.[1] Its utility is primarily defined
by the reactive bromomethyl group, which readily participates in nucleophilic substitution
reactions. The ortho-positioned methoxy group electronically influences this reactivity,
stabilizing the transition state and making it an effective alkylating agent.[1] This guide provides
a consolidated overview of the available spectroscopic data for 1-(bromomethyl)-2-
methoxybenzene, outlines standard experimental protocols for data acquisition, and illustrates
its core chemical reactivity.

While predicted and partial spectroscopic data are available, a complete set of experimentally
verified high-resolution data for 13C NMR and a tabulated list of IR peaks are not readily
available in public-domain literature. The data presented herein is a composite of predicted
values and characteristic ranges derived from spectroscopic principles.

Data Presentation: Spectroscopic Summary

The following tables summarize the key spectroscopic data for 1-(Bromomethyl)-2-
methoxybenzene (CAS No: 52289-93-7).

Table 1: Nuclear Magnetic Resonance (NMR) Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1585010?utm_src=pdf-interest
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/product/b1585010
https://www.benchchem.com/product/b1585010
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/product/b1585010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5) in

Nucleus Multiplicity Assignment
ppm
1H NMR 7.27-7.34 Multiplet Aromatic Protons
6.87 - 6.95 Multiplet Aromatic Protons
4.58 Singlet -CH2Br
3.90 Singlet -OCHs
~157 (predicted i .
13C NMR Singlet C-OCHs (Aromaitic)
range)

~128-130 (predicted

Doublet Aromatic CH
range)
~127 (predicted ) i
Singlet C-CH2zBr (Aromatic)
range)
~121 (predicted .
Doublet Aromatic CH
range)
~110 (predicted i
Doublet Aromatic CH
range)
55-56 (predicted
Quartet -OCHs
range)
~30 Triplet -CH2Br

1H NMR data is based on prediction in CDCIs solvent.[2] 3C NMR data, apart from the -CH2Br
signal, is based on typical chemical shift ranges for substituted anisoles.

Table 2: Mass Spectrometry (MS) Data
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m/z (Mass-to-Charge Ratio)

Predicted Fragment lon

Notes

Molecular lon (M*) peak,

showing the characteristic ~1:1

200/ 202 [CsHeBrO]* , _ _
isotopic pattern for Bromine
(7°Br/®1Br).
2-methoxybenzyl cation; loss
121 [CsHoO]" ) )
of Bromine radical.
Tropylium ion; a common
91 [C7H]* rearrangement product for
benzyl-type structures.
791781 [Br]* Bromine ion.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~1) Range Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic (-CH2- and -OCHs)
1600 - 1450 C=C Stretch Aromatic Ring

~1250 C-0O-C Asymmetric Stretch Aryl-alkyl ether

~1025 C-O-C Symmetric Stretch Aryl-alkyl ether

700 - 500 C-Br Stretch Alkyl bromide

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 1-(bromomethyl)-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both *H and 3C NMR spectra.
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e Sample Preparation: Weigh approximately 5-10 mg of 1-(bromomethyl)-2-
methoxybenzene into a clean, dry vial.[3]

e Dissolution: Add 0.7 - 1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) containing
a reference standard like tetramethylsilane (TMS).[3] Agitate the vial to ensure the sample is
fully dissolved.

o Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube,
ensuring no solid particles are transferred. The solution depth should be approximately 4-5
cm.[3]

o Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it
into the magnet.

e Spectrometer Setup: Shim the magnetic field to ensure homogeneity. Set the appropriate
acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) for both H
and 3C nuclei. For 13C, a longer acquisition time with more scans is typically required due to
the low natural abundance.

o Data Processing: After data acquisition, perform a Fourier transform on the Free Induction
Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using
the TMS reference signal (0.00 ppm). Integrate the signals for *H NMR and identify the peak
positions for both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Thin Solid Film method is often preferred for solid samples.

o Sample Preparation: Place a small amount (~20-50 mg) of solid 1-(bromomethyl)-2-
methoxybenzene into a small vial. Add a few drops of a volatile solvent, such as methylene
chloride or acetone, to completely dissolve the solid.

» Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a
clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

» Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of
the compound will remain on the plate. The ideal film should be semi-transparent.
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o Background Spectrum: Place the empty salt plate (or an identical clean plate) in the
spectrometer's sample holder and run a background scan to record the spectrum of the salt
plate and atmospheric CO2/Hz0.

o Sample Spectrum: Place the salt plate with the sample film into the holder and acquire the
sample spectrum. The instrument software will automatically ratio the sample spectrum
against the background to produce the final transmittance or absorbance spectrum.

o Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g.,
acetone) and return it to a desiccator for storage.[2]

Electron lonization Mass Spectrometry (EI-MS)

This protocol is standard for volatile, thermally stable organic compounds.

o Sample Introduction: Introduce a small quantity (typically 1-2 mg or less) of the sample into
the instrument.[4] For a solid, this is often done using a direct insertion probe. The sample is
placed in a small capillary tube at the end of the probe.

 Volatilization: Insert the probe into the high-vacuum region of the ion source. The probe is
gently heated (up to 400 °C if necessary) to volatilize the sample into the gas phase.[4]

 lonization: The gaseous sample molecules are bombarded by a beam of high-energy
electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a
positively charged molecular ion (M*) and causing extensive, reproducible fragmentation.[4]

[5]

o Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
(m/z) ratio.

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum that plots relative intensity versus m/z.

Mandatory Visualization: Reactivity Profile
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1-(Bromomethyl)-2-methoxybenzene is an electrophilic reagent whose reactivity is centered
on the benzylic carbon. The ortho-methoxy group enhances its reactivity towards nucleophiles
by stabilizing the developing positive charge in the transition state of Sn1-type reactions or by
inductive effects in Sn2-type reactions. The following diagram illustrates its utility in forming new
carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution.
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Caption: Nucleophilic substitution pathways of 1-(bromomethyl)-2-methoxybenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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